molecular formula C21H16N2O4 B2452648 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-30-8

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2452648
CAS No.: 851411-30-8
M. Wt: 360.369
InChI Key: YFCHDVXWUVTUEE-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a chromeno-pyridinyl moiety. The presence of these functional groups and the chromeno-pyridinyl structure makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the chromeno-pyridinyl core through a series of cyclization reactions. The methoxy and methyl groups are then introduced through selective functionalization reactions. The final step involves the coupling of the chromeno-pyridinyl intermediate with a benzamide derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide include other benzamide derivatives and chromeno-pyridinyl compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the chromeno-pyridinyl structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-12-11-17(23-20(24)14-8-4-5-9-15(14)26-2)22-19-13-7-3-6-10-16(13)27-21(25)18(12)19/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCHDVXWUVTUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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